![molecular formula C21H20N2O4 B2787437 1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione CAS No. 898419-28-8](/img/structure/B2787437.png)
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is a synthetic organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a 3,4-dimethoxyphenyl group and a 4-ethenylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with diamines under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene and suitable electrophiles.
Attachment of the 4-ethenylphenylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using 4-ethenylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular processes.
Interfering with cellular pathways: Affecting signal transduction pathways, leading to changes in cell behavior.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-phenylpyrazine-2,3-dione: Lacks the 4-ethenylphenylmethyl group, which may result in different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)pyrazine-2,3-dione: Contains a 4-methylphenyl group instead of the 4-ethenylphenylmethyl group, leading to variations in reactivity and applications.
Uniqueness
1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-ethenylphenylmethyl groups
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-15-5-7-16(8-6-15)14-22-11-12-23(21(25)20(22)24)17-9-10-18(26-2)19(13-17)27-3/h4-13H,1,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCWMZWGNLRCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2787354.png)
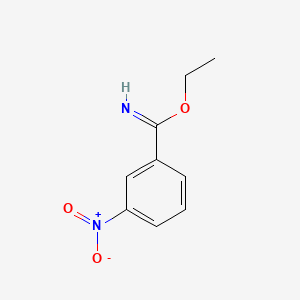
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2787356.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B2787362.png)
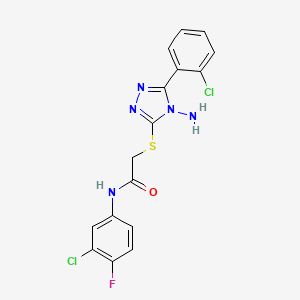
![2-(cyclopentylsulfanyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2787365.png)
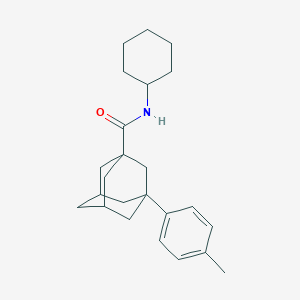
![2-cyclopentyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}ethan-1-one](/img/structure/B2787368.png)
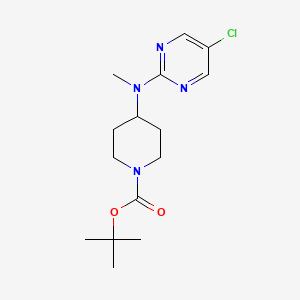
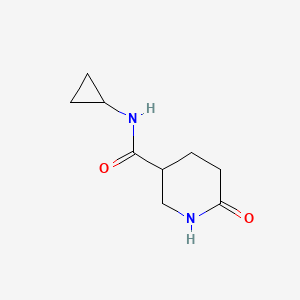
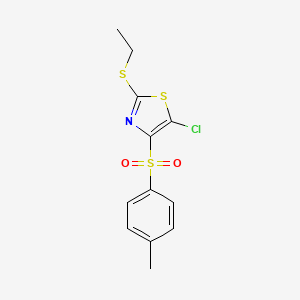
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2787374.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]pyrimidine-5-carboxylic acid](/img/structure/B2787376.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropane-1-sulfonamide](/img/structure/B2787377.png)
